N-(2-chlorobenzyl)-1-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxamide
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Overview
Description
N-[(2-CHLOROPHENYL)METHYL]-1-[4-(3-ETHYL-1,2,4-OXADIAZOL-5-YL)PYRIDIN-2-YL]-1H-IMIDAZOLE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of imidazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-CHLOROPHENYL)METHYL]-1-[4-(3-ETHYL-1,2,4-OXADIAZOL-5-YL)PYRIDIN-2-YL]-1H-IMIDAZOLE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the oxadiazole ring: This step involves the cyclization of appropriate precursors under specific conditions to form the oxadiazole ring.
Introduction of the pyridine ring: The pyridine ring is introduced through a series of reactions, including nucleophilic substitution and cyclization.
Attachment of the chlorophenyl group: The chlorophenyl group is attached to the molecule through a substitution reaction.
Formation of the imidazole ring: The final step involves the cyclization of the intermediate to form the imidazole ring, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions, and scaling up the process to industrial levels.
Chemical Reactions Analysis
Types of Reactions
N-[(2-CHLOROPHENYL)METHYL]-1-[4-(3-ETHYL-1,2,4-OXADIAZOL-5-YL)PYRIDIN-2-YL]-1H-IMIDAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being carried out.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of oxidized derivatives, while substitution reactions can yield a variety of substituted products.
Scientific Research Applications
N-[(2-CHLOROPHENYL)METHYL]-1-[4-(3-ETHYL-1,2,4-OXADIAZOL-5-YL)PYRIDIN-2-YL]-1H-IMIDAZOLE-4-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N-[(2-CHLOROPHENYL)METHYL]-1-[4-(3-ETHYL-1,2,4-OXADIAZOL-5-YL)PYRIDIN-2-YL]-1H-IMIDAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazole derivatives and molecules containing oxadiazole and pyridine rings. Examples include:
- N-[(2-CHLOROPHENYL)METHYL]-1H-IMIDAZOLE-4-CARBOXAMIDE
- 1-[4-(3-ETHYL-1,2,4-OXADIAZOL-5-YL)PYRIDIN-2-YL]-1H-IMIDAZOLE-4-CARBOXAMIDE
Uniqueness
N-[(2-CHLOROPHENYL)METHYL]-1-[4-(3-ETHYL-1,2,4-OXADIAZOL-5-YL)PYRIDIN-2-YL]-1H-IMIDAZOLE-4-CARBOXAMIDE is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C20H17ClN6O2 |
---|---|
Molecular Weight |
408.8 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-1-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]imidazole-4-carboxamide |
InChI |
InChI=1S/C20H17ClN6O2/c1-2-17-25-20(29-26-17)13-7-8-22-18(9-13)27-11-16(24-12-27)19(28)23-10-14-5-3-4-6-15(14)21/h3-9,11-12H,2,10H2,1H3,(H,23,28) |
InChI Key |
ISUOUUSBHYVDIX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NOC(=N1)C2=CC(=NC=C2)N3C=C(N=C3)C(=O)NCC4=CC=CC=C4Cl |
Origin of Product |
United States |
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